Ceftezole sodium
Overview
Description
Coelenterazine (sodium) is a widely known luciferin, a substrate for bioluminescence reactions in various marine organisms. It is a key component in the bioluminescence imaging (BLI) technique, which is used to monitor biological processes in vitro and in vivo . Coelenterazine is utilized by several marine species, including Renilla, Oplophorus, Periphylla, Gaussia, and Metridia .
Mechanism of Action
Target of Action
Ceftezole Sodium, a semisynthetic first-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .
Mode of Action
This compound interacts with its targets, the PBPs, by binding to and inactivating them . This interaction interferes with the cross-linkage of peptidoglycan chains, which are necessary for bacterial cell wall strength and rigidity . The inactivation of PBPs results in the weakening of the bacterial cell wall, leading to cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting the PBPs, this compound disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption affects the structural integrity of the bacterial cell wall, leading to cell lysis .
Pharmacokinetics
It is known that this compound is used as an injectable or through an intravenous mode of delivery .
Result of Action
The molecular effect of this compound’s action is the disruption of the bacterial cell wall’s structural integrity, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby exerting its antibacterial effect .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the inoculum size, the presence of human serum, different kinds of test media, and pH values of a test medium can affect the in vitro activity of this compound
Biochemical Analysis
Biochemical Properties
Ceftezole Sodium binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division . The inactivation of PBPs by this compound interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. By binding to and inactivating PBPs, it weakens the bacterial cell wall, causing cell lysis . This disruption of the cell wall inhibits bacterial growth and division, effectively treating the bacterial infection .
Molecular Mechanism
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, this compound prevents the cross-linkage of peptidoglycan chains, an essential process for maintaining the strength and rigidity of the bacterial cell wall .
Subcellular Localization
Given its mechanism of action, it is likely to be found in proximity to the bacterial cell wall where it can bind to PBPs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine involves several steps, including the formation of the imidazopyrazinone backbone. Modifications at the C-2, C-5, C-6, and C-8 positions of this backbone are crucial for enhancing bioluminescence properties . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired modifications.
Industrial Production Methods: Industrial production of coelenterazine sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by their conversion into the final product through controlled reactions and purification steps .
Chemical Reactions Analysis
Types of Reactions: Coelenterazine sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioluminescence properties .
Common Reagents and Conditions: Common reagents used in the reactions involving coelenterazine sodium include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from the reactions involving coelenterazine sodium are its derivatives, which exhibit enhanced bioluminescence properties. These derivatives are used in various applications, including bioluminescence imaging and assays .
Scientific Research Applications
Coelenterazine sodium has a wide range of scientific research applications. In chemistry, it is used as a substrate for bioluminescence reactions to study enzyme kinetics and other biochemical processes . In biology, it is employed in bioluminescence imaging to monitor cellular and molecular events in living organisms . In medicine, coelenterazine sodium is used in diagnostic assays and imaging techniques to detect and monitor diseases . In industry, it is utilized in the development of biosensors and other analytical tools .
Comparison with Similar Compounds
Coelenterazine sodium is unique compared to other similar compounds due to its high bioluminescence efficiency and stability. Similar compounds include other luciferins, such as firefly luciferin and DeepBlueC . While firefly luciferin requires cofactors like ATP and magnesium ions, coelenterazine sodium generates bioluminescence without the need for additional cofactors . DeepBlueC, another coelenterazine derivative, is known for its blue-shifted emission, but coelenterazine sodium remains a preferred choice due to its broader applications and higher stability .
Properties
CAS No. |
41136-22-5 |
---|---|
Molecular Formula |
C13H12N8NaO4S3 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/t8-,11-;/m1./s1 |
InChI Key |
LULDFGMJOLSEIH-JHQAJZDGSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |
Appearance |
Solid powder |
41136-22-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
26973-24-0 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ceftezol ceftezol, sodium salt ceftezole ceftezole sodium Celoslin demethylcefazolin Falomesin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ceftezole Sodium?
A: this compound is a β-lactam antibiotic that exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final cross-linking steps of peptidoglycan synthesis. [, , , , ] This disruption of the cell wall integrity leads to bacterial cell death.
Q2: Against which bacteria is this compound most effective?
A: this compound exhibits high susceptibility against a broad spectrum of Gram-positive and Gram-negative bacteria. [, , , , ] Clinical studies have demonstrated its efficacy in treating acute bacterial infections, particularly those affecting the respiratory and urinary tracts. [, , , ] It has shown good activity against Methicillin-sensitive Staphylococcus aureus (MSSA), with lower Minimum Inhibitory Concentrations (MICs) compared to other cephalosporins like Cefazolin, Cefalexin, Cefuroxime, and Ceftazidime. []
Q3: Are there any reported cases of bacterial resistance to this compound?
A: While this compound demonstrates stability against β-lactamases, [] resistance mechanisms can still develop. Further research is crucial to monitor and understand the emergence of potential resistance patterns.
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C16H15N6NaO5S2. The molecular weight is 454.45 g/mol. [, , ]
Q5: What are the different crystal forms of this compound and how do they differ?
A: this compound commonly exists as a monohydrate crystal, which can adopt two distinct forms: type I and type II. These forms exhibit differences in their X-ray diffraction patterns and thermal stability. [] For instance, type I crystals lose water molecules at a lower temperature range (35-117 °C) compared to type II crystals (110-160 °C). [] Type I crystals have been identified as more stable. []
Q6: Has research explored improving the physicochemical properties of this compound?
A: Yes, novel crystallization methods utilizing ultrasound crystallographic orientation combined with gradient cooling solvent crystallization have been developed. [] These methods aim to enhance the hygroscopicity, purity, and particle size distribution of this compound, ultimately improving the stability and safety of pharmaceutical formulations. []
Q7: Have any strategies been developed to improve the formulation of this compound?
A: Researchers have explored incorporating this compound into Chitosan microspheres using a suspension crosslinking method. [] This approach aims to achieve controlled drug release and potentially enhance its therapeutic efficacy. []
Q8: What analytical techniques are commonly employed for the determination of this compound?
A8: Various analytical methods have been developed and validated for the accurate quantification of this compound in pharmaceutical formulations and biological samples. These include:
Q9: How are the analytical methods for this compound validated?
A9: The validation of analytical methods for this compound involves assessing key parameters including:
Q10: Are there established quality control measures for this compound?
A10: Yes, stringent quality control measures are essential throughout the development, manufacturing, and distribution of this compound to ensure its consistency, safety, and efficacy. These measures may include:
Q11: What are the clinical applications of this compound?
A: this compound is primarily used for the treatment of acute bacterial infections. [, , , ] Its clinical efficacy has been demonstrated in managing respiratory and urinary tract infections. [, , , ]
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